3-Methylpyrido[3,2-e][1,2,4]triazine
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Overview
Description
3-Methylpyrido[3,2-e][1,2,4]triazine is a heterocyclic compound with the molecular formula C7H6N4. It consists of a pyridine ring fused to a triazine ring, with a methyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyrido[3,2-e][1,2,4]triazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the condensation of amidines with 1,2,3-triazines can lead to the formation of pyrimidines and triazines . Another method involves the use of dicationic molten salts as catalysts, which facilitate the cyclization process under solvent-free conditions or in the presence of ethanol .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of environmentally friendly catalysts and solvent-free conditions is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Methylpyrido[3,2-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The methyl group and other positions on the ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides, amines) .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazines .
Scientific Research Applications
3-Methylpyrido[3,2-e][1,2,4]triazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methylpyrido[3,2-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing their normal function . This inhibition can lead to the disruption of cellular processes, such as cell cycle progression, ultimately resulting in cell death .
Comparison with Similar Compounds
3-Methylpyrido[2,3-e][1,2,4]triazine: Another triazine derivative with a different ring fusion pattern.
Pyrazolo[4,3-e][1,2,4]triazine: A compound with a pyrazole ring fused to a triazine ring, exhibiting different chemical properties and biological activities.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
30962-73-3 |
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Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
3-methylpyrido[3,2-e][1,2,4]triazine |
InChI |
InChI=1S/C7H6N4/c1-5-9-6-3-2-4-8-7(6)11-10-5/h2-4H,1H3 |
InChI Key |
TYYIWEFAWZZEOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=CC=C2)N=N1 |
Origin of Product |
United States |
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